molecular formula C23H27ClN4O4 B2939387 4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894044-73-6

4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2939387
CAS No.: 894044-73-6
M. Wt: 458.94
InChI Key: GTVDNKGCAMPRKD-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide ( 894044-73-6) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C23H27ClN4O4 and a molecular weight of 458.94 g/mol, this piperazine-carboxamide derivative features a complex structure that is available for screening and research applications . The compound's structure incorporates a 2-chlorophenyl group and a 3,4-dimethoxyphenyl moiety attached to a 5-oxopyrrolidin core, a design that suggests potential for diverse biological activity. This product is intended for research and development purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can procure this compound in various quantities, with purities guaranteed at 90% or higher, facilitating its use in high-throughput screening campaigns and early-stage investigative studies .

Properties

IUPAC Name

4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4/c1-31-20-8-7-17(14-21(20)32-2)28-15-16(13-22(28)29)25-23(30)27-11-9-26(10-12-27)19-6-4-3-5-18(19)24/h3-8,14,16H,9-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDNKGCAMPRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiproliferative research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O3C_{19}H_{22}ClN_3O_3, with a molecular weight of approximately 386.84 g/mol. The structure features a piperazine ring, a chlorophenyl moiety, and a dimethoxyphenyl group linked to a pyrrolidine derivative, which are key to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance:

  • Inhibition of Pseudomonas aeruginosa : A related compound showed a minimum inhibitory concentration (MIC) of 1 µg/mL against Pseudomonas aeruginosa ATCC 27853, indicating potent antibacterial activity. The presence of the chlorophenyl group was noted to enhance this activity significantly .
  • Activity Against Gram-positive Bacteria : The compound displayed moderate effectiveness against Staphylococcus aureus, with MIC values suggesting potential for further development as an antibacterial agent .

Antiproliferative Activity

The antiproliferative effects of this compound have also been assessed:

  • Cancer Cell Lines : In vitro studies indicated that modifications in the chemical structure could lead to enhanced activity against various cancer cell lines. For example, derivatives with specific functional groups showed significant inhibition of cell proliferation in breast cancer models .

The mechanisms by which This compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and proliferation pathways. This inhibition is critical for its antibacterial properties .
  • Membrane Interaction : Studies suggest that the compound interacts with bacterial membranes differently than mammalian cells, allowing for selective toxicity towards pathogens while minimizing harm to human cells .

Safety and Toxicity

Assessments of hemolytic activity revealed that the compound exhibits low hemolytic rates against human red blood cells, suggesting a favorable safety profile at therapeutic concentrations. This characteristic is essential for its potential clinical applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

StudyFindings
Synthesis and Evaluation (2023) Identified 4-chlorobenzyl derivatives with low MIC values against Pseudomonas aeruginosa .
Antiproliferative Activity (2017) Investigated structural modifications leading to enhanced activity against cancer cell lines .
Enzyme Inhibition Study (2020) Showed strong inhibitory effects on urease and acetylcholinesterase, indicating potential for treating infections and neurological disorders .

Comparison with Similar Compounds

Substituent Variations on the Piperazine and Pyrrolidinone Moieties

Key Structural Analogues :

Compound Name Piperazine Substituent Pyrrolidinone Substituent Molecular Weight Key Features
Target Compound 2-Chlorophenyl 3,4-Dimethoxyphenyl Not explicitly provided Combines electron-deficient (Cl) and electron-rich (OCH₃) aryl groups
4-(4-Methoxyphenyl)-N-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Piperazine-1-Carboxamide 4-Methoxyphenyl 4-Methoxyphenyl 424.49 Symmetric methoxy groups enhance solubility but reduce steric hindrance
N-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-4-Methylpiperazine-1-Carboxamide 4-Methylpiperazine 4-Chlorophenyl 336.81 Methyl group on piperazine increases hydrophobicity
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide 4-Ethylpiperazine None (simple carboxamide) 281.76 Ethyl group introduces steric bulk; lacks pyrrolidinone ring

Analysis :

  • Electron Effects : The target compound’s 2-chlorophenyl group (meta-Cl) contrasts with analogues featuring para-substituents (e.g., 4-methoxyphenyl in ). Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to methoxy groups.
  • Ring Conformation: The pyrrolidinone ring in the target compound adopts a chair conformation, similar to N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide . This conformation stabilizes hydrogen bonding interactions, as observed in crystallographic studies .
  • Synthetic Flexibility: Analogues like 4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () demonstrate the incorporation of fused heterocycles (e.g., benzooxazinone), which are absent in the target compound but highlight design strategies for modulating bioactivity.

Functional Group Modifications in Related Carboxamides

Impact on Physicochemical Properties :

  • Solubility : Methoxy groups (as in ) improve aqueous solubility, while chloro and methyl substituents (e.g., ) reduce it.
  • Hydrogen Bonding: The pyrrolidinone’s carbonyl group in the target compound enables hydrogen bonding, a feature shared with compounds like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Common Strategies :

  • Coupling Reactions : Carboxamide formation via HCTU/DIPEA-mediated coupling, as seen in the synthesis of compound 29a ().
  • Chromatographic Purification: Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) is widely used, as described for compound 11c ().

Unique Aspects :

  • The target compound’s synthesis likely involves sequential substitution of piperazine and pyrrolidinone precursors, analogous to methods for 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide ().

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